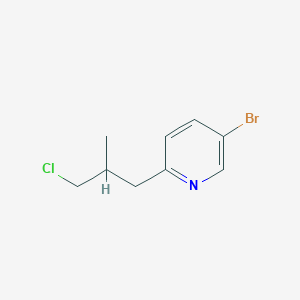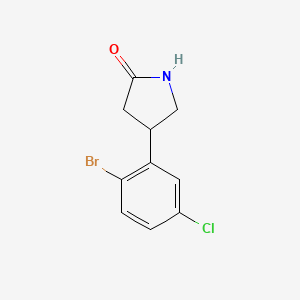
4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, making it a halogenated derivative. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry for the development of various therapeutic agents .
Vorbereitungsmethoden
The synthesis of 4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-5-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The pyrrolidinone ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the pyrrolidinone ring .
Wissenschaftliche Forschungsanwendungen
4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand the biological activity of halogenated pyrrolidinones and their interactions with various biological targets.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in cancer research, it may inhibit the activity of enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The parent compound without halogen substitutions, which has different biological activities and chemical reactivity.
4-(2-Bromo-phenyl)pyrrolidin-2-one: A similar compound with only a bromine substitution, which may have different pharmacological properties.
4-(2-Chloro-phenyl)pyrrolidin-2-one: A similar compound with only a chlorine substitution, which may also exhibit different biological activities.
The uniqueness of this compound lies in its dual halogenation, which can enhance its biological activity and selectivity for certain targets compared to its mono-halogenated counterparts .
Eigenschaften
Molekularformel |
C10H9BrClNO |
|---|---|
Molekulargewicht |
274.54 g/mol |
IUPAC-Name |
4-(2-bromo-5-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrClNO/c11-9-2-1-7(12)4-8(9)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |
InChI-Schlüssel |
YFWNQZULPPSPOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC1=O)C2=C(C=CC(=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


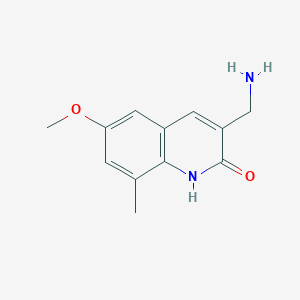
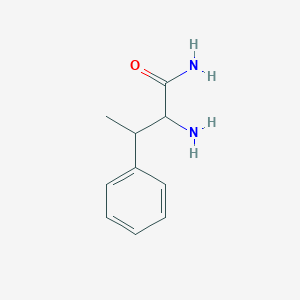
![1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13179622.png)
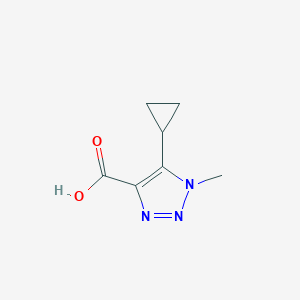
![2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B13179625.png)
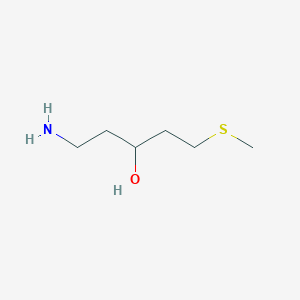
![Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13179637.png)
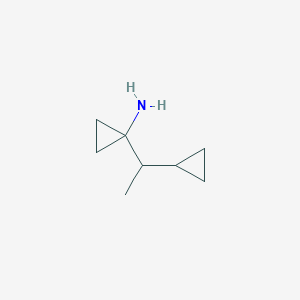
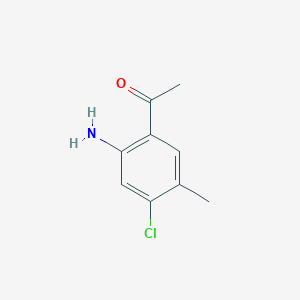

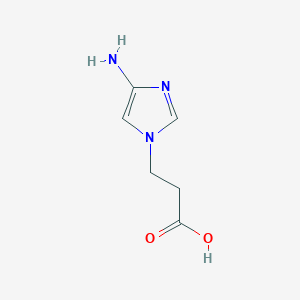
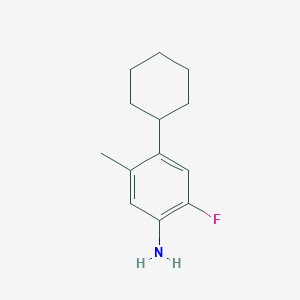
![[(Piperidin-2-yl)methyl]urea](/img/structure/B13179683.png)
